molecular formula C7H4ClF3N2O B12510604 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

Katalognummer: B12510604
Molekulargewicht: 224.57 g/mol
InChI-Schlüssel: HOGIWLVOUDALJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Analysis of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide

Crystallographic Characterization

While crystallographic data for this compound is not explicitly reported in the available literature, insights can be inferred from related compounds. The molecule’s planar pyridine ring is expected to adopt a distorted geometry due to steric and electronic effects from the chloro (-Cl) and trifluoromethyl (-CF₃) substituents at positions 3 and 4, respectively. The carboxamide group (-CONH₂) at position 2 likely participates in intermolecular hydrogen bonding, a common feature in pyridine carboxamides that influences crystal packing.

Density functional theory (DFT) optimizations performed on analogous chlorotrifluoromethylpyridines suggest a bond length of approximately 1.34 Å for the C=N bond in the pyridine ring and 1.73 Å for the C-Cl bond. The -CF₃ group introduces significant electronegativity, distorting the adjacent C-C bond lengths by 0.02–0.05 Å compared to unsubstituted pyridines.

Table 1: Predicted bond parameters (DFT)
Bond Type Bond Length (Å)
C-Cl 1.73
C-N (pyridine) 1.34
C-C (adjacent to -CF₃) 1.47–1.52

Spectroscopic Identification

Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by key absorptions:

  • N-H Stretching : Broad bands near 3350 cm⁻¹ and 3180 cm⁻¹, attributed to the primary carboxamide group.
  • C=O Stretching : A strong peak at ~1680 cm⁻¹, typical of amide carbonyl vibrations.
  • C-F Stretching : Intense signals between 1150–1250 cm⁻¹ from the -CF₃ group.
  • C-Cl Stretching : A medium-intensity band near 750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The carboxamide NH₂ group produces a singlet at δ 7.2–7.5 ppm (exchangeable with D₂O). The pyridine proton at position 5 appears as a doublet near δ 8.3 ppm (J = 5.6 Hz), while position 6 shows a singlet at δ 8.1 ppm due to deshielding by the -CF₃ group.
  • ¹³C NMR : Distinct signals include the carbonyl carbon at δ 165 ppm, the pyridine C-2 (adjacent to -CONH₂) at δ 150 ppm, and the -CF₃ carbon at δ 122 ppm (q, J = 33 Hz).

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 224.57 (M⁺), with characteristic fragments:

  • m/z 177: Loss of -CONH₂ (47 Da).
  • m/z 132: Cleavage of the C-Cl bond.
  • m/z 69: CF₃⁺ fragment.

Comparative Structural Analysis with Pyridine Carboxamide Derivatives

The structural features of this compound distinguish it from related derivatives:

Table 2: Structural comparisons with pyridine carboxamides
Compound Substituents C=O Stretch (IR, cm⁻¹) ¹³C NMR (Carbonyl, ppm)
This compound -Cl, -CF₃, -CONH₂ ~1680 165
4-(Trifluoromethyl)pyridine-2-carboxylic acid -CF₃, -COOH ~1700 168
Pyridine-2-carboxamide -CONH₂ ~1675 164

Key observations:

  • Electron-Withdrawing Effects : The -CF₃ group increases the carbonyl stretching frequency by 5–10 cm⁻¹ compared to non-fluorinated analogs, reflecting enhanced polarization of the C=O bond.
  • Steric Interactions : The -Cl and -CF₃ substituents reduce rotational freedom in the pyridine ring, leading to distinct NMR splitting patterns compared to simpler carboxamides.
  • Hydrogen-Bonding Capacity : Unlike carboxylic acid derivatives (e.g., 4-(trifluoromethyl)pyridine-2-carboxylic acid), the carboxamide group enables bidirectional H-bonding, potentially enhancing crystalline order.

Eigenschaften

Molekularformel

C7H4ClF3N2O

Molekulargewicht

224.57 g/mol

IUPAC-Name

3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H4ClF3N2O/c8-4-3(7(9,10)11)1-2-13-5(4)6(12)14/h1-2H,(H2,12,14)

InChI-Schlüssel

HOGIWLVOUDALJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic Acid

The carboxylic acid derivative serves as a critical precursor. A common route involves:

  • Chlorination and Trifluoromethylation : 3-Picoline undergoes vapor-phase chlorination and fluorination at 200–400°C using Cl₂ and HF with aluminum fluoride catalysts to yield 2-chloro-3-trifluoromethylpyridine.
  • Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄, 80°C), achieving >85% yield.

Reaction Conditions :

Step Reagents Temperature Yield
1 Cl₂, HF 250°C 70%
2 KMnO₄ 80°C 85%

Amidation of Carboxylic Acid

The carboxylic acid is converted to the carboxamide via two primary methods:

  • Acyl Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with ammonium hydroxide or amines.
    $$
    \text{C}7\text{H}3\text{ClF}3\text{NO}2 \xrightarrow{\text{SOCl}2} \text{C}7\text{Cl}2\text{F}3\text{NO} \xrightarrow{\text{NH}4\text{OH}} \text{C}7\text{H}4\text{ClF}3\text{N}_2\text{O}
    $$
    Yield : 78–92%.
  • Direct Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) with amines under inert conditions.

Palladium-Catalyzed Reductive Amination

Catalytic Dechlorination and Amination

A patent by CN112159350A describes a method using 2,3,6-trichloro-5-trifluoromethylpyridine as the starting material:

  • Reductive Dechlorination :
    • Substrate dissolved in methanol with Pd/C (0.01–0.5% wt).
    • H₂ gas (0.1–2.0 MPa) at −10–65°C for 4–24 hours.
    • Selectivity: 95% for 2-chloro-3-trifluoromethylpyridine.
  • Amidation :
    • The intermediate reacts with ammonia in dichloromethane/water, followed by HCl acidification (pH 2–4).
    • Key Advantage : High purity (>98%) and scalability.

Continuous Flow Synthesis

Microreactor Technology

Green chemistry principles are applied to enhance efficiency:

  • Trifluoromethylation : Continuous flow of 3-chloropyridine-2-carbonyl chloride with CF₃I in the presence of CuI at 100°C.
  • In-line Purification : Integrated scavenger columns remove byproducts, achieving 90% yield with <5% waste.

Comparison of Methods :

Parameter Batch Reactor Continuous Flow
Reaction Time 12 h 2 h
Solvent Usage 500 mL 50 mL
Yield 75% 90%

Solid-Phase Synthesis for Drug Discovery

Resin-Bound Intermediates

For combinatorial libraries, Wang resin is functionalized with 3-chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid. Amidation is performed using HATU/DIPEA with diverse amines, followed by TFA cleavage.

  • Typical Conditions : DMF, 25°C, 12 h.
  • Purity : >95% by HPLC.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl copper for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of trifluoromethyl-substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Inhibitor of Glycine Transporter 1 (GlyT1): 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is utilized as a novel GlyT1 inhibitor . By superimposing different chemotypes, it enhances inhibitory activity .
  • Drug Development: This compound is significant in synthesizing drug intermediates . Its unique structure allows it to be a building block in creating more complex pharmaceutical compounds .
  • Agrochemicals: Trifluoromethylpyridine derivatives, including this compound, are essential in protecting crops from pests .

Synthesis and Derivatives

The synthesis of this compound involves creating pyridinecarboxamide derivatives to reduce lipophilicity . For instance, the 3-chloro-2-(trifluoromethyl)pyridine-4-carboxamide derivative and the this compound derivative were synthesized and showed favorable inhibitory activities .

Biological Activities

The biological activities of trifluoromethylpyridine derivatives are attributed to the unique properties of the fluorine atom and the pyridine moiety . These properties make the compounds effective in pharmaceutical and agrochemical applications . Studies suggest that the position of the pyridine nitrogen is crucial for maintaining Sfp-PPTase inhibitory activity .

Tables of Derivatives and Activities

CompoundInhibitory Activity (µM)
3-chloro-2-(trifluoromethyl)pyridine-4-carboxamide0.0049
This compound0.0015
piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide0.0018

Case Studies

Wirkmechanismus

The mechanism of action of 3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-carboxamide Derivatives with GlyT-1 Inhibition Activity

Compound : CHIBA-3008 (N-((S)-(3-(1H-pyrazol-4-yl)phenyl)((R)-piperidin-2-yl)methyl)-3-chloro-4-(trifluoromethyl)pyridine-2-carboxamide)

  • Key Substituents : Additional piperidinyl and pyrazolylphenyl groups.
  • Activity : Potent GlyT-1 inhibitor (IC₅₀ = 0.2 nM for glycine uptake inhibition) .
  • Comparison: The extended substituents in CHIBA-3008 likely enhance target engagement through π-π stacking (pyrazole) and hydrophobic interactions (piperidine).

Compound : 4-Chloro-N-methyl-2-pyridinecarboxamide (BAYER compound)

  • Key Substituents : Methylamide group at position 2.
  • Comparison: The methylamide may improve solubility compared to the primary carboxamide in the target compound.

Thieno[2,3-b]pyridine-2-carboxamide Derivatives with FoxM1 Inhibition Activity

Compound: 3-Amino-N-(4-iodo-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (Compound 17)

  • Key Substituents : Thiophene fusion, nitro, and iodine groups.
  • Activity : Enhanced FoxM1 inhibition due to electron-withdrawing nitro group .

Compound: 3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

  • Key Substituents : Fluorophenyl group.
  • Properties : Molecular weight 343.35, purity 95% .
  • Fluorine substituents may enhance metabolic stability but reduce polarity.

Piperidine-Linked Pyridinecarboxamides

Compound : 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide

  • Key Substituents : Piperidine ring, methylamide.
  • Molecular Weight : 335.75 .
  • Comparison : The piperidine moiety introduces basicity, which could improve solubility and blood-brain barrier penetration. However, the methylamide may reduce hydrogen-bonding capacity relative to the primary carboxamide in the target compound.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀/Notes) Reference
3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide C₈H₅ClF₃N₂O 240.59 (calc.) Cl (C3), CF₃ (C4), CONH₂ (C2) N/A (scaffold for derivatives)
CHIBA-3008 C₂₄H₂₂ClF₃N₄OS 518.97 Pyrazole, piperidine GlyT-1 IC₅₀ = 0.2 nM
3-Amino-4-(4-fluorophenyl)-...thieno[2,3-b]pyridine-2-carboxamide C₁₅H₈F₃N₃OS₂ 343.35 Thiophene fusion, fluorophenyl FoxM1 inhibitor
1-(3-Chloro-5-CF₃-pyridin-2-ylmethyl)-piperidine-4-carboxamide C₁₄H₁₇ClF₃N₃O 335.75 Piperidine, methylamide N/A (structural analog)

Table 2: Physicochemical Properties

Compound Name Purity (%) CAS Number Synthesis Notes
3-Amino-4-(4-methylphenyl)-...thieno[2,3-b]pyridine-2-carboxamide 95 832737-67-4 Microwave-assisted synthesis
4-Chloro-N-methyl-2-pyridinecarboxamide N/A N/A Acid-sensitive preparation
3-Amino-N-(4-iodo-2-nitrophenyl)-...thieno[2,3-b]pyridine-2-carboxamide N/A N/A SAR-driven design with electron-withdrawing groups

Key Findings and Implications

Substituent Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties and stability, a feature shared with CHIBA-3008 and thienopyridine derivatives .

Structural Complexity : Extended substituents (e.g., piperidine in CHIBA-3008) improve potency but complicate synthesis, whereas simpler analogs prioritize synthetic accessibility .

Therapeutic Potential: Thienopyridine derivatives show promise in oncology (FoxM1 inhibition), while pyridinecarboxamides like CHIBA-3008 target neurological disorders (GlyT-1 inhibition) .

Biologische Aktivität

3-Chloro-4-(trifluoromethyl)pyridine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a chloro group and a trifluoromethyl group at specific positions. The presence of these functional groups influences its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The compound's mechanism appears to involve the inhibition of bacterial enzymes critical for cell viability, such as Sfp phosphopantetheinyl transferase (Sfp-PPTase) .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus0.81 μM
Escherichia coli>100 μM
Bacillus subtilis0.29 μM

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with solid tumors. The trifluoromethyl group enhances its potency, likely due to increased lipophilicity and improved interaction with cellular targets .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μM)
MCF7 (Breast)1.18
HCT116 (Colon)1.38
PC3 (Prostate)1.97

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways in bacteria and cancer cells. For example, the inhibition of Sfp-PPTase disrupts the post-translational modification essential for bacterial virulence and survival . In cancer cells, it may interfere with signaling pathways that promote cell proliferation and survival.

Case Studies

A recent study highlighted the use of this compound in treating infections caused by resistant bacterial strains. The compound was administered in sublethal doses, demonstrating significant antibacterial activity without causing cytotoxic effects on human cells . Another case study focused on its application in cancer therapy, where it was shown to induce apoptosis in cancer cells while sparing normal cells .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.